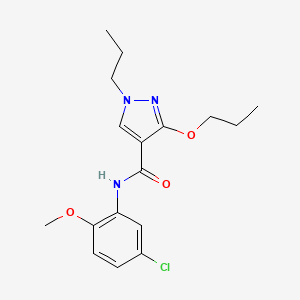

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O3/c1-4-8-21-11-13(17(20-21)24-9-5-2)16(22)19-14-10-12(18)6-7-15(14)23-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLTWPBWJJKQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide functionality.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, phenol derivatives, and nucleophiles such as amines or thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Pharmacological Activities

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogenic strains of bacteria and fungi. For instance, compounds in the pyrazole series have demonstrated antimicrobial activity with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have reported that pyrazole derivatives can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Specifically, compounds similar to this compound have shown promising results in cytotoxicity assays, with IC50 values indicating potent anti-proliferative effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research findings suggest that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Substituents : Incorporating the chloro and methoxy groups through electrophilic aromatic substitution.

- Final Coupling Reactions : Attaching the propoxy and propyl moieties to complete the structure.

The structural characteristics of this compound contribute significantly to its biological activities. The presence of electron-withdrawing groups (like chlorine) enhances its reactivity and interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Findings :

- The 5-chloro-2-methoxyphenyl group in the target compound mirrors electron-withdrawing and steric effects seen in 3b ’s chlorophenyl group, which may influence binding affinity to biological targets .

Oxadiazole-Butanamide Derivatives ()

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives (Aziz-ur-Rehman et al., 2013b) share the 5-chloro-2-methoxyphenyl group but feature a butanamide-oxadiazole scaffold instead of a pyrazole.

| Property | Target Compound | Oxadiazole-Butanamide |

|---|---|---|

| Core Structure | Pyrazole-carboxamide | Butanamide-oxadiazole |

| Bioactivity | Not reported | Lipoxygenase inhibition |

| Substituent Variability | Fixed propoxy/propyl | Variable 5-substituted oxadiazole |

Key Findings :

- The target compound’s rigid pyrazole ring may confer greater metabolic stability compared to the flexible butanamide chain in oxadiazole derivatives .

Urea-Based Analogues ()

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) shares the 5-chloro-2-methoxyphenyl group but replaces the carboxamide with a urea linkage.

| Property | Target Compound | PQ401 |

|---|---|---|

| Linkage | Carboxamide | Urea |

| Aromatic System | Pyrazole | Quinoline |

| Reported Activity | Not reported | Kinase inhibition (e.g., IGF-1R) |

Key Findings :

- Urea linkages (as in PQ401) exhibit stronger hydrogen-bonding capacity than carboxamides, which may improve target engagement but reduce oral bioavailability .

- The quinoline moiety in PQ401 extends π-π stacking interactions, a feature absent in the target compound’s pyrazole system .

Data Tables for Reference

Table 1. Physicochemical Properties of Pyrazole Carboxamides ()

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3a | 1-Phenyl, 3-methyl | 133–135 | 68 |

| 3b | 1-(4-Chlorophenyl), 3-methyl | 171–172 | 68 |

| 3c | 1-Phenyl, 4-cyano-p-tolyl | 123–125 | 62 |

Table 2. Functional Group Impact on Bioactivity

| Compound Type | Key Group | Implied Effect |

|---|---|---|

| Pyrazole-carboxamide | 3-Propoxy | Enhanced lipophilicity |

| Oxadiazole-butanamide | Oxadiazole-thioether | Enzyme inhibition potential |

| Urea-quinoline | Quinoline | π-π stacking interactions |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Pyrazole derivatives have been shown to exhibit a range of biological activities through multiple mechanisms:

- Anticancer Activity : Pyrazole derivatives often demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in MCF7 and A549 cell lines with IC50 values in the micromolar range .

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole compounds have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Biological Activity Data Table

Case Studies

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of various pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against MCF7 and A549 cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, researchers synthesized several pyrazole derivatives and assessed their ability to inhibit pro-inflammatory cytokines. The results showed that certain compounds achieved significant inhibition of TNF-α and IL-6 production, indicating their therapeutic potential in treating inflammatory diseases .

Research Findings

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in medicinal chemistry. Several studies have reported on the synthesis and evaluation of new pyrazole-based compounds that demonstrate enhanced biological activity compared to their predecessors. The mechanisms by which these compounds exert their effects often involve modulation of key signaling pathways related to cancer progression and inflammation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols, including condensation, nucleophilic substitution, and carboxamide formation. A general approach adapted from analogous pyrazole derivatives () includes:

Core pyrazole formation : Reacting substituted hydrazines with β-ketoesters under acidic conditions.

Propoxy group introduction : Alkylation of the pyrazole ring using 1-bromopropane in the presence of a base (e.g., K₂CO₃) at 60–80°C.

Carboxamide coupling : Activating the carboxylic acid intermediate with EDCI/HOBt in DMF, followed by reaction with 5-chloro-2-methoxyaniline.

Optimization Tips :

- Microwave-assisted synthesis () can reduce reaction time (e.g., from 12 hours to 2 hours) and improve yields (up to 85%).

- Purification via preparative TLC (PE:EA = 8:1) and recrystallization from ethanol ensures >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Using SHELX software (), single-crystal analysis resolves bond lengths (e.g., C-Cl bond ~1.74 Å) and dihedral angles between aromatic rings .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at ~420–440 m/z) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer: Standard assays for pyrazole derivatives include:

- Antifungal Activity : Microdilution assays against Candida albicans (MIC values <10 µg/mL indicate potency) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for similar pyrazole carboxamides be resolved?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) alter reaction kinetics. For example, DMF increases carboxamide coupling efficiency by 20% compared to THF .

- Catalyst Selection : EDCI/HOBt vs. DCC/DMAP may lead to varying byproduct profiles. Quantify impurities via HPLC-MS to identify optimal conditions.

- Temperature Control : Microwave vs. conventional heating () can drastically alter yields. Replicate protocols with strict temperature monitoring .

Q. What computational strategies are used to predict the compound’s mechanism of action?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., propoxy group’s oxygen as a nucleophilic hotspot) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., CYP51 in antifungal studies). A docking score <−7 kcal/mol suggests strong binding .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity?

Methodological Answer: A SAR (Structure-Activity Relationship) study comparing analogs () reveals:

- Chloro Substituents : Enhance antifungal activity (MIC drops from 15 µg/mL to 5 µg/mL) but increase cytotoxicity (IC₅₀ shifts from 50 µM to 20 µM) .

- Methoxy Groups : Improve metabolic stability (t₁/₂ increases from 2h to 6h in liver microsomes) but reduce solubility (logP increases by 0.5 units) .

Experimental Design : - Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -CF₃, -NO₂).

- Test using standardized assays and correlate results with computed physicochemical parameters (e.g., LogP, PSA) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

Methodological Answer:

- Single-Crystal Analysis : Use SHELXL () to refine structures and detect polymorphism. For example, a 0.1 Å shift in bond lengths may indicate a new polymorph .

- Powder XRD : Compare experimental patterns with simulated data from CIF files to confirm phase purity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.